molecular formula C15H14N2O4 B10942111 N-[(4-methylbenzyl)oxy]-4-nitrobenzamide

N-[(4-methylbenzyl)oxy]-4-nitrobenzamide

Cat. No.: B10942111
M. Wt: 286.28 g/mol
InChI Key: UYTVAHZUUALTAK-UHFFFAOYSA-N
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Description

N-[(4-methylbenzyl)oxy]-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group and a methylbenzyl ether group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylbenzyl)oxy]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 4-methylbenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an ester intermediate, which is then converted to the desired benzamide by treatment with ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(4-methylbenzyl)oxy]-4-nitrobenzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position. Reagents such as sodium hydroxide or potassium tert-butoxide can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones at the benzylic position.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity at the benzylic position makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways. It has shown promise in preclinical studies for the treatment of certain diseases.

    Industry: N-[(4-methylbenzyl)oxy]-4-nitrobenzamide is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-methylbenzyl)oxy]-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of certain enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

N-[(4-methylbenzyl)oxy]-4-nitrobenzamide can be compared with other benzamide derivatives to highlight its uniqueness:

    4-[(4-methylbenzyl)oxy]benzohydrazide: This compound has a similar structure but contains a hydrazide group instead of a nitro group. It exhibits different reactivity and biological activities.

    Ethyl 4-[(4-methylbenzyl)oxy]benzoate: This ester derivative has an ethoxy group instead of an amide group. It is used in different applications and has distinct chemical properties.

    4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide:

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-[(4-methylphenyl)methoxy]-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-11-2-4-12(5-3-11)10-21-16-15(18)13-6-8-14(9-7-13)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

UYTVAHZUUALTAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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